molecular formula C23H24N2O2S B2481429 4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1235080-92-8

4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2481429
CAS No.: 1235080-92-8
M. Wt: 392.52
InChI Key: YQYAUPYJLZZJJE-UHFFFAOYSA-N
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Description

4-Phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a structurally complex molecule featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with two distinct heteroaromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group.

Properties

IUPAC Name

4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(23(10-13-27-14-11-23)20-6-2-1-3-7-20)25(16-19-9-15-28-18-19)17-21-8-4-5-12-24-21/h1-9,12,15,18H,10-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYAUPYJLZZJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several functional groups, including a tetrahydropyran core, phenyl, pyridine, and thiophene moieties. This unique structure may contribute to its diverse biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an anticancer agent, antimicrobial properties, and effects on neurological disorders.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyridine and thiophene rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

Compound StructureCell Line TestedIC50 (µM)Mechanism of Action
Similar Thiophene DerivativeMCF-7 (Breast Cancer)<10Induces apoptosis
Pyridine-based CompoundHeLa (Cervical Cancer)15Inhibits cell cycle progression

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Compounds with thiophene and pyridine have been reported to display antibacterial and antifungal properties. The mechanism is likely due to disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus31.25 µg/mLBactericidal
Candida albicans15 µg/mLFungicidal

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyridine-thiophene derivatives demonstrated that the introduction of various substituents significantly altered the anticancer efficacy against human cancer cell lines. The presence of electron-withdrawing groups enhanced potency.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress and inflammation in neuronal cells.

The mechanisms through which this compound exerts its biological effects may include:

  • Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.
  • Antimicrobial Action : Disruption of microbial cellular integrity or inhibition of essential metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The thiophen-3-ylmethyl group in the target compound may enhance lipophilicity compared to furan or benzyl substituents in analogs .

Tetrahydro-2H-pyran-4-carboxamide Derivatives (–7)

–7 highlights THP-carboxamides with varying N-substituents:

Compound Name (Evidence) Substituents Molecular Weight Key Features
N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (4) Ureido-phenyl, methyl 371.41 Enhanced hydrogen-bonding capacity
N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide (5) 3-Aminophenyl 220.27 Polar amino group improves solubility
N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide (6) 3-Amino-2-methylphenyl 234.29 Steric hindrance from methyl group
Target Compound Pyridin-2-ylmethyl, thiophen-3-ylmethyl ~397.47 Dual heteroaromatic substituents for multifunctional interactions

Key Observations :

  • Compared to ’s compound, the absence of a urea group may reduce polarity but improve membrane permeability.

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